molecular formula C10H18ClNS B1445770 1-(Thiophen-3-yl)hexan-1-amine hydrochloride CAS No. 1864057-11-3

1-(Thiophen-3-yl)hexan-1-amine hydrochloride

Cat. No. B1445770
CAS RN: 1864057-11-3
M. Wt: 219.78 g/mol
InChI Key: PNBFHEJSASWIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-3-yl)hexan-1-amine hydrochloride (THAH) is an organic compound used in scientific research as a chiral ligand for asymmetric catalysis. This compound is synthesized from the reaction of thiophen-3-ylacetic acid and hexan-1-amine hydrochloride. THAH is a versatile compound and has found applications in a variety of research areas, including asymmetric synthesis, organometallic chemistry, and enzyme catalysis. This article will discuss the synthesis method, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of THAH.

Scientific Research Applications

Electrochromic Materials

Research on thiophene derivatives, such as the synthesis and investigation of electrochromic properties of thiophene-pyrrole-thiophene trimeric derivatives, has shown promising applications in electrochromic devices (ECDs). These materials exhibit significant color changes under electrical influence, with potential applications in smart windows, displays, and low-energy-consuming devices. The study conducted by Tarkuç et al. (2008) on the electrochromism of a polymer derived from thiophene and pyrrole units highlights the material's fast optical response and potential in constructing dual-type polymer ECDs against poly(3,4-ethylenedioxythiophene) (PEDOT) (Tarkuç et al., 2008).

Polymerization and Material Synthesis

Thiophene-containing compounds have been utilized in LED-induced polymerization processes. The development of star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations highlights the efficiency of these systems under near-UV and visible light, offering advantages in overcoming oxygen inhibition in polymerization processes. This research by Zhang et al. (2015) demonstrates the potential of thiophene derivatives in the synthesis of high-performance polymers and coatings (Zhang et al., 2015).

Antibacterial and Antifungal Agents

Compounds based on thiophene structures have been investigated for their bioactivity, including antibacterial and antifungal properties. Patel and Patel (2017) synthesized thiophenyl thiazole derivatives and evaluated their effectiveness against various bacterial and fungal strains, suggesting the potential of these compounds as novel antimicrobial agents (Patel & Patel, 2017).

Spectroelectrochemical and Biosensor Applications

Thiophene derivatives have also found applications in spectroelectrochemistry and as biosensors. A comparative study of isomeric thienylpyrrole derivatives by Ayranci et al. (2015) explored their spectroelectrochemical properties and biosensing capabilities, demonstrating their utility in detecting biological substances and in electrochromic applications (Ayranci et al., 2015).

properties

IUPAC Name

1-thiophen-3-ylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS.ClH/c1-2-3-4-5-10(11)9-6-7-12-8-9;/h6-8,10H,2-5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBFHEJSASWIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-yl)hexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-3-yl)hexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-3-yl)hexan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Thiophen-3-yl)hexan-1-amine hydrochloride
Reactant of Route 4
1-(Thiophen-3-yl)hexan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Thiophen-3-yl)hexan-1-amine hydrochloride
Reactant of Route 6
1-(Thiophen-3-yl)hexan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.